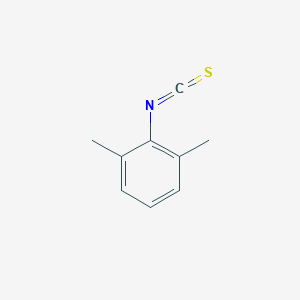

2,6-Dimethylphenyl isothiocyanate

Description

Significance of Isothiocyanates in Organic Chemistry

Isothiocyanates (R-N=C=S) are a class of organosulfur compounds characterized by the presence of the isothiocyanate functional group. They are highly valuable reagents in organic synthesis due to their electrophilic nature, which allows them to react with a wide range of nucleophiles. rsc.org This reactivity is central to the construction of diverse molecular frameworks, including various sulfur and nitrogen-containing heterocycles, many of which are intermediates in the synthesis of biologically active molecules. rsc.org Beyond their role as synthetic building blocks, isothiocyanates are also recognized for their significant biological activities. rsc.orgfoodandnutritionjournal.org Many naturally occurring isothiocyanates, often derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables, have been investigated for their health benefits. foodandnutritionjournal.orgwikipedia.orgnih.gov The versatility and accessibility of isothiocyanates have solidified their importance in both synthetic and medicinal chemistry. rsc.org

Overview of Aryl Isothiocyanate Subclasses

Within the broader class of isothiocyanates, aryl isothiocyanates, where the isothiocyanate group is attached to an aromatic ring, represent a significant subclass. The electronic properties of the aryl ring can modulate the reactivity of the isothiocyanate group. Aryl isothiocyanates can be further categorized based on the nature and position of substituents on the aromatic ring. These substituents can exert both steric and electronic effects, influencing the compound's reactivity and physical properties. For instance, electron-donating groups on the ring can decrease the electrophilicity of the central carbon atom of the NCS group, while electron-withdrawing groups can enhance it.

Structural Context of 2,6-Dimethylphenyl Isothiocyanate within the Isothiocyanate Class

This compound belongs to the subclass of sterically hindered aryl isothiocyanates. Its structure features an isothiocyanate group attached to a benzene (B151609) ring substituted with two methyl groups at the ortho positions. The presence of these two methyl groups in close proximity to the reactive isothiocyanate functionality imposes significant steric hindrance. This steric crowding influences the compound's conformation and reactivity, distinguishing it from less hindered aryl isothiocyanates like phenyl isothiocyanate. The typical bond angles for C−N=C in aryl isothiocyanates are near 165°. wikipedia.org

Historical Perspectives on Isothiocyanate Research Relevant to this compound

The study of isothiocyanates has a long history, with early research focusing on their synthesis and characteristic reactions. A pivotal moment in isothiocyanate chemistry was the development of the Edman degradation, a method for sequencing amino acids in a peptide, which utilizes phenyl isothiocyanate. wikipedia.org Over the years, synthetic methodologies for preparing isothiocyanates have evolved significantly, moving from the use of hazardous reagents like phosgene (B1210022) to milder and more efficient methods. google.comorganic-chemistry.org Research into the synthesis of specific aryl isothiocyanates, including this compound, has been driven by their utility as intermediates in the preparation of various compounds, including those with applications in veterinary medicine. google.com For instance, this compound is a known intermediate in the synthesis of the veterinary sedative and anesthetic, Jingsongling. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanato-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-7-4-3-5-8(2)9(7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULUECCNPPJFBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172826 | |

| Record name | 2,6-Xylyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19241-16-8 | |

| Record name | 2-Isothiocyanato-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19241-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Xylyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19241-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Xylyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-xylyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-XYLYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIM0LV0QKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2,6 Dimethylphenyl Isothiocyanate

Established Synthetic Routes

Traditional methods for synthesizing 2,6-Dimethylphenyl isothiocyanate have relied on foundational reactions in organic chemistry. These routes, while effective, often involve hazardous reagents and challenging purification processes.

Condensation with Hydrazine (B178648) Derivatives for Thiosemicarbazide (B42300) Formation

The reaction of isothiocyanates with hydrazine derivatives to form thiosemicarbazides is a well-established transformation in organic synthesis. nih.govorganic-chemistry.org Thiosemicarbazides are versatile building blocks for the synthesis of various heterocyclic compounds. While this reaction is typically used to derivatize isothiocyanates, the reverse reaction, the decomposition of a thiosemicarbazide derivative to yield an isothiocyanate, is less common for the direct synthesis of this compound. The forward reaction involves the nucleophilic addition of a hydrazine to the electrophilic carbon of the isothiocyanate group.

Synthesis via Thiophosgene-Amine Reactions: Mechanistic Considerations and Limitations

The reaction between a primary amine and thiophosgene (B130339) has long been a primary method for the synthesis of isothiocyanates. cbijournal.com This reaction proceeds by the formation of a thiocarbamyl chloride intermediate, which then eliminates hydrogen chloride to produce the isothiocyanate. cbijournal.com Although effective for many aromatic amines, this method has significant drawbacks due to the high toxicity of thiophosgene, a colorless and highly toxic gas. google.comresearchgate.net The hazardous nature of thiophosgene necessitates stringent safety precautions and has driven the search for alternative, safer reagents. google.comrsc.org

The reaction can be conducted in aqueous media, and the presence of certain functional groups on the amine can surprisingly decrease its sensitivity to water. cbijournal.com Amine salts can also be used as starting materials, which can sometimes improve yields by minimizing the side reaction of the isothiocyanate product with unreacted free amine. cbijournal.com

| Reagent | Key Features | Limitations |

| Thiophosgene | High reactivity, applicable to a wide range of amines. | Extreme toxicity, hazardous handling requirements. google.comresearchgate.net |

Preparation from 2,6-Dimethylanilinothiolcarbamide

A specific method for the preparation of this compound involves the use of 2,6-Dimethylanilinothiolcarbamide. google.com In this process, the 2,6-Dimethylanilinothiolcarbamide is dissolved in water and treated with an aqueous solution of 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH). google.com This reaction results in the formation of this compound as a liquid product after filtration of the precipitate. google.com This method offers an alternative to the use of highly toxic reagents like heavy metals or phosgene (B1210022) and is reported to produce the desired product in high yield. google.com

Utilization of Protected Phenylthiocarbamates

Aryl isothiocyanates can be synthesized through the use of protected phenylthiocarbamates. nih.gov This method provides an alternative route that avoids harsh reagents. The specifics of this methodology as it applies directly to this compound are part of a broader strategy for preparing various aryl isothiocyanates. nih.gov

Novel and Green Synthetic Approaches

In response to the limitations of traditional methods, particularly the use of toxic reagents, researchers have focused on developing more environmentally friendly and sustainable synthetic routes.

Catalyst-Free Synthesis from Isocyanides and Elemental Sulfur

A promising green approach for the synthesis of isothiocyanates involves the reaction of isocyanides with elemental sulfur. rsc.orgrsc.org This method is particularly noteworthy as it can proceed without a catalyst, offering a more sustainable pathway. rsc.org In a specific application, 2,6-dimethylphenyl isocyanide was shown to be converted to this compound in excellent yield. rsc.org

The reaction is believed to proceed through the nucleophilic attack of an amine on the sulfur ring, which forms polysulfur chains. These chains then react with the isocyanide to generate the isothiocyanate. rsc.org The use of tertiary amines can prevent the further reaction of the isothiocyanate product. rsc.org This methodology has been optimized for sustainability by using greener solvents like Cyrene™ or γ-butyrolactone (GBL) under moderate heating conditions. rsc.org

| Reactants | Conditions | Advantages |

| 2,6-Dimethylphenyl isocyanide, Elemental Sulfur | Catalytic amounts of an amine base (e.g., DBU), moderate heating (e.g., 40°C). rsc.org | Avoids highly toxic reagents, can be catalyst-free, uses greener solvents, high yields. rsc.orgrsc.orgdigitellinc.com |

This catalyst-free or minimally catalyzed approach represents a significant advancement in the synthesis of this compound, aligning with the principles of green chemistry by reducing waste and avoiding hazardous materials. rsc.orgeurekaselect.com

Aqueous Medium Synthesis with Inorganic Bases and Cyanuric Chloride

A one-pot synthesis of aryl isothiocyanates, including this compound, has been developed utilizing aqueous conditions. beilstein-journals.org This process begins with the in-situ generation of a dithiocarbamate (B8719985) salt from the corresponding primary amine, 2,6-dimethylaniline, by reacting it with carbon disulfide (CS₂) in the presence of an inorganic base like sodium hydroxide (B78521) (NaOH). beilstein-journals.org

The resulting dithiocarbamate intermediate is then treated with a desulfurylation agent. Cyanuric chloride (TCT) has been identified as an effective reagent for this transformation. beilstein-journals.org The reaction of the in-situ generated dithiocarbamate with cyanuric chloride in a biphasic system (e.g., water and dichloromethane) leads to the formation of this compound. beilstein-journals.org This method offers a facile and scalable route to the target compound under relatively mild and environmentally friendly conditions. beilstein-journals.org

Another patented method describes the preparation of this compound by dissolving 2,6-dimethylanilino thionothiolic ammonium (B1175870) formate (B1220265) in water and then adding an aqueous solution of 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) under stirring. google.com The resulting product is a liquid, which is separated from the reaction mixture. google.com

Derivatization Reactions and Functional Group Transformations

The isothiocyanate functional group in this compound is highly electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is the basis for its utility in synthesizing a wide range of derivatives.

Nucleophilic Addition Reactions of the Isothiocyanate Group

The carbon atom of the isothiocyanate group is the primary site for nucleophilic attack. A general principle observed is that nucleophilic attack preferentially occurs at the isothiocyanate group over other potential electrophilic sites within the molecule.

For instance, the reaction of an α,β-unsaturated acyl isothiocyanate with a nucleophile demonstrated that the attack proceeds entirely at the isothiocyanato group. This highlights the high reactivity of this functional group. Amines, for example, readily react with isothiocyanates to form thiourea (B124793) derivatives. organic-chemistry.org This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate.

Oxidative and Reductive Transformations

Information regarding specific oxidative and reductive transformations of this compound is not extensively detailed in the provided search results. However, the general chemistry of isothiocyanates suggests that the sulfur atom can be oxidized, and the isothiocyanate group can be reduced. Further research would be needed to elucidate the specific conditions and products of such transformations for this particular compound.

Formation of Thiourea Intermediates

The formation of thiourea derivatives is a hallmark reaction of isothiocyanates. organic-chemistry.org As mentioned previously, the reaction of this compound with primary or secondary amines leads to the formation of N,N'-disubstituted or N,N',N'-trisubstituted thioureas, respectively.

These reactions are typically straightforward and proceed with high yields. nih.gov The process involves the nucleophilic addition of the amine to the isothiocyanate, forming a stable thiourea linkage. organic-chemistry.org The formation of these thiourea intermediates is a critical step in the synthesis of more complex molecules, including various heterocyclic compounds and molecules with potential biological activity. nih.gov For example, carbamoyl (B1232498) isothiocyanates are used as precursors for the synthesis of multisubstituted guanidines through thiourea intermediates. organic-chemistry.org

Reactivity with Metal Complexes

This compound can react with metal complexes, leading to the formation of new coordination compounds. In one study, the reaction of 2,6-dimethylphenyl isocyanide (a related compound) with bis(anthracene)ferrate(−1) resulted in the formation of two novel iron isocyanide complexes. nih.gov While this reaction involves the isocyanide (-N≡C) rather than the isothiocyanate (-N=C=S) functional group, it demonstrates the potential for the nitrogen atom in such compounds to coordinate with metal centers.

The reaction of 2,6-dimethylphenyl isocyanide with the iron complex led to a complex structure where six isocyanide ligands coupled together to form a tridentate dianionic ligand, resulting in a distorted octahedral geometry around the iron center. nih.gov This suggests that the nitrogen and potentially the sulfur atom of this compound could also participate in coordination with various metal centers, leading to the formation of novel organometallic compounds.

Spectroscopic and Analytical Characterization Approaches in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,6-Dimethylphenyl isothiocyanate, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy for this compound, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic and methyl protons. The aromatic protons, situated on the benzene (B151609) ring, generally appear as a multiplet in the downfield region of the spectrum. The two equivalent methyl groups attached to the ring produce a sharp singlet in the upfield region. The integration of these signals confirms the ratio of aromatic to methyl protons, consistent with the compound's structure.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon environment within the molecule. This includes the carbon atom of the isothiocyanate (-N=C=S) group, which appears at a characteristic downfield chemical shift. The aromatic carbons show signals in the typical aromatic region, with quaternary carbons (those bonded to the methyl groups and the isothiocyanate group) having different chemical shifts from the protonated aromatic carbons. The equivalent methyl carbons produce a single signal in the upfield region of the spectrum. chemicalbook.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for confirming the molecular weight of polar and thermally labile compounds. In the analysis of isothiocyanates, ESI-MS can gently ionize the molecule, typically by protonation, to generate a pseudomolecular ion such as [M+H]⁺. For this compound (C₉H₉NS, molecular weight 163.24 g/mol ), this would result in a detectable ion at an m/z (mass-to-charge ratio) of approximately 164.25. scbt.com The high-resolution capabilities of modern mass spectrometers can provide an exact mass measurement, which allows for the confirmation of the elemental formula.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is invaluable for analyzing complex mixtures, such as those from a chemical reaction, to identify reactants, products, and transient intermediates. For instance, in studies involving the reactions of this compound, HPLC-MS can be employed to separate the components of the reaction mixture over time. The mass spectrometer then provides molecular weight information for each separated component, enabling the identification of reaction intermediates that may be present in low concentrations or have short lifetimes. nih.gov This approach is crucial for understanding reaction mechanisms involving this compound. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both the purification of this compound and the assessment of its purity.

Purity assessment is commonly performed using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) or a mass spectrometer. A pure sample of this compound will exhibit a single major peak in the chromatogram. Commercial suppliers often use this method to certify the purity of the compound, which is frequently available at purities of 98% or higher. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

For the isolation and purification of this compound from a synthesis reaction, preparative chromatography is often utilized. High-Performance Liquid Chromatography (HPLC) on a larger scale can be used to separate the desired product from unreacted starting materials and byproducts. mdpi.com The selection of the stationary and mobile phases is critical for achieving effective separation based on the polarity and other physicochemical properties of the compounds in the mixture. mdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely utilized, straightforward, and rapid technique for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of synthesis reactions and for the initial assessment of compound purity.

In the analysis of isothiocyanates, silica (B1680970) gel is a commonly employed stationary phase due to its polarity. The choice of the mobile phase is critical and is determined by the polarity of the analyte. For aromatic isothiocyanates like this compound, a non-polar solvent system is typically preferred.

Research on related isothiocyanates provides insights into suitable mobile phase systems. For instance, a mixture of n-hexane and ethyl acetate (B1210297) is often effective for the separation of aromatic isothiocyanates on silica gel plates. The ratio of these solvents can be adjusted to optimize the separation and achieve a suitable Retardation factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. An ideal Rf value is typically between 0.3 and 0.7 for good separation and accurate determination. Another solvent system that has proven effective for the TLC of similar compounds is a mixture of toluene (B28343) and ethyl acetate.

Visualization of the separated spots on the TLC plate can be achieved through various methods. As many organic compounds are not visible to the naked eye, techniques such as exposure to iodine vapor or the use of a UV lamp (if the compound is UV-active) are common. For isothiocyanates, specific spray reagents can also be employed to produce colored spots, enhancing detection.

Table 1: Representative TLC Systems for Aromatic Isothiocyanates

| Stationary Phase | Mobile Phase (v/v) | Visualization Method |

| Silica Gel 60 F254 | n-Hexane : Ethyl Acetate | UV light (254 nm), Iodine vapor |

| Silica Gel 60 F254 | Toluene : Ethyl Acetate | UV light (254 nm), Iodine vapor |

This table presents common TLC systems used for the analysis of aromatic isothiocyanates, which are applicable to this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful analytical technique that offers high resolution and sensitivity for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of isothiocyanates.

In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica gel column, is used in conjunction with a polar mobile phase. The choice of mobile phase is crucial for achieving optimal separation. A mixture of water and an organic modifier, such as methanol (B129727) or acetonitrile (B52724), is commonly employed. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve the desired separation of components in a mixture.

For the analysis of aromatic isothiocyanates, a mobile phase consisting of methanol and water or acetonitrile and a buffer solution is often effective. The detection of this compound is typically performed using a UV detector, as the aromatic ring and the isothiocyanate group exhibit absorbance in the UV region.

The retention time (tR), the time it takes for the analyte to pass through the column, is a key parameter for identification in HPLC. Under a specific set of chromatographic conditions (column, mobile phase, flow rate, and temperature), the retention time of a compound is constant and can be used for its identification by comparing it to that of a known standard.

In some cases, derivatization of the isothiocyanate may be performed prior to HPLC analysis to enhance its detectability, especially when analyzing complex matrices or trace amounts. However, for the analysis of the pure compound, direct injection is generally sufficient.

Table 2: Illustrative HPLC Conditions for Aromatic Isothiocyanate Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : Water or Acetonitrile : Buffer (Isocratic or Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Temperature | Ambient or controlled |

This table outlines typical starting conditions for the HPLC analysis of aromatic isothiocyanates like this compound. Method optimization is often necessary for specific applications.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as 2,6-dimethylphenyl isothiocyanate, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies solely focused on this compound are not extensively detailed in the available literature, research on other phenyl isothiocyanates demonstrates the utility of this method. For instance, studies on various phenyl isothiocyanate derivatives have shown that these molecules can exhibit significant binding affinities with biological targets. nih.gov In silico molecular docking studies on a series of synthesized isothiocyanates, including phenyl isothiocyanates, have revealed favorable binding affinities, suggesting their potential as anticancer agents. nih.gov The insights from these studies on related compounds suggest that this compound could also be a promising candidate for similar applications, warranting further specific investigation.

In a broader context, molecular docking has been successfully applied to aroyl-isothiocyanates to support in vitro antibacterial and antifungal activities. rsc.orgrsc.org This highlights the potential of using docking to elucidate the mechanism of action for isothiocyanate-based compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new or untested compounds.

The antimicrobial activity of a range of isothiocyanates has been the subject of QSAR studies. researchgate.netwur.nl Research has shown that the antimicrobial properties of isothiocyanates are strongly influenced by their subclass and the nature of their side chains. researchgate.netwur.nl A study involving 26 different isothiocyanates developed QSAR models to predict their minimum inhibitory concentration (MIC) and growth inhibitory response against both Gram-negative and Gram-positive bacteria. researchgate.netwur.nl The models, which were validated and showed good predictive power, indicated that partial charge, polarity, reactivity, and the shape of the isothiocyanate molecule are key physicochemical properties governing their antibacterial activity. researchgate.netwur.nl

Although this compound was not explicitly mentioned among the compounds in this particular study, the established QSAR models could potentially be used to predict its antibacterial activity based on its specific physicochemical properties. This demonstrates the power of QSAR in screening and prioritizing compounds for further experimental testing.

Table 1: Key Physicochemical Properties in Isothiocyanate QSAR Models for Antibacterial Activity researchgate.netwur.nl

| Property | Description | Importance |

|---|---|---|

| Partial Charge | Distribution of electrical charge on atoms | Influences electrostatic interactions with target molecules. |

| Polarity | Separation of electric charge leading to a dipole moment | Affects solubility and membrane permeability. |

| Reactivity | Tendency of the molecule to undergo chemical reactions | Crucial for the covalent modification of target proteins. |

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating molecular properties such as geometries, energies, and vibrational frequencies.

DFT studies have been employed to assess the efficiency of phenyl isothiocyanates in anticancer activity. nih.gov These studies can provide insights into the electronic properties that drive their biological action. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal information about the molecule's reactivity and ability to participate in charge transfer interactions.

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling the transition states and intermediates involved in a chemical transformation. This provides a detailed, step-by-step understanding of how reactants are converted into products.

Theoretical investigations into the reaction mechanisms of related compounds, such as phenyl carbonyl isothiocyanates, have been conducted. rsc.org For example, the aminolysis reaction of phenyl carbonyl isothiocyanate with pyridine (B92270) has been studied computationally, revealing a stepwise mechanism with a rate-limiting step. rsc.org Such studies often employ methods like Natural Bond Orbital (NBO) analysis and reaction force analysis to interpret the mechanistic details. rsc.org

While a specific computational study on the reaction pathways of this compound is not found in the search results, the methodologies applied to similar isothiocyanates could be used to investigate its reactivity. For instance, its reactions with nucleophiles, which are characteristic of isothiocyanates, could be modeled to understand the influence of the two methyl groups on the phenyl ring on its reactivity.

Conformational Analysis through Potential Energy Surface (PES) Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) scan is a computational method used to explore these different conformations and their relative energies.

The process of performing a PES scan involves systematically changing a specific geometric parameter, such as a dihedral angle, and optimizing the rest of the molecular geometry at each step. uni-muenchen.deq-chem.comreadthedocs.io This allows for the identification of energy minima, corresponding to stable conformers, and transition states that connect them.

For this compound, a key conformational aspect would be the rotation of the isothiocyanate group relative to the dimethylphenyl ring. A PES scan of the corresponding dihedral angle would reveal the most stable rotational conformers and the energy barriers to their interconversion. While specific PES studies for this compound are not documented in the provided search results, the techniques for performing such analyses are well-established and could be readily applied to this molecule. uni-muenchen.deq-chem.comreadthedocs.io

Structure Activity Relationship Sar Studies

Influence of Substituent Effects on Biological Efficacy

The biological activity of phenyl isothiocyanates is significantly modulated by the nature and position of substituents on the phenyl ring. The presence of two methyl groups at the 2 and 6 positions of the phenyl ring in 2,6-dimethylphenyl isothiocyanate introduces specific steric and electronic effects that are crucial for its biological function. These methyl groups can influence the molecule's interaction with biological targets. nih.govresearchgate.net

Research into various substituted phenol (B47542) derivatives has shown that the incorporation of groups that increase steric hindrance, such as the cyclopropyl (B3062369) group, can enhance anesthetic properties. nih.gov While not a direct analogue, this highlights the importance of steric bulk in modulating biological activity. In the context of isothiocyanates, the substitution pattern on the aromatic ring dictates the compound's reactivity and interaction with cellular components. nih.gov For instance, the methylsulfinyl group and the length of the alkyl chain in analogues like 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) are critical for their high inhibitory potency in inflammatory pathways. nih.gov

| Compound | Substituent(s) | Observed Biological Effect | Reference |

|---|---|---|---|

| This compound | Two methyl groups at C2 and C6 | Serves as an intermediate for synthesizing biologically active heterocyclic compounds. google.com | google.com |

| 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) | Methylsulfinyl group and hexyl chain | Potent inhibitor of inflammatory pathways. nih.gov | nih.gov |

| 2,6-Disubstituted alkylphenols | Cyclopropyl group | Increased steric effect leading to improved anesthetic profiles. nih.gov | nih.gov |

Stereochemical Considerations in Derivatives

The three-dimensional arrangement of atoms in derivatives of this compound can have a profound impact on their biological activity. While specific stereochemical studies on this compound derivatives are not extensively detailed in the provided results, the principle of stereoselectivity is a well-established concept in pharmacology. For instance, the synthesis of optically active 2,6-disubstituted alkylphenols demonstrated that stereochemistry introduced stereoselective effects on their anesthetic properties. nih.gov This underscores that different stereoisomers of a compound can exhibit varied interactions with chiral biological macromolecules like proteins and enzymes, leading to differences in efficacy. The unique spatial arrangement of the methyl groups in this compound likely influences its binding to target sites. nih.gov

Impact of Isothiocyanate Moiety on Molecular Interactions

The isothiocyanate group (-N=C=S) is the key pharmacophore responsible for the biological activity of this class of compounds. mdpi.com This functional group is highly electrophilic and readily reacts with nucleophilic groups in biological molecules, particularly the thiol groups of cysteine residues in proteins. nih.gov This covalent interaction, known as thiocarbamoylation, can lead to the inhibition of enzyme activity and the modulation of various cellular signaling pathways. nih.govnih.gov

For example, isothiocyanates like benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) have been shown to inhibit glutathione (B108866) reductase by forming a covalent adduct with a cysteine residue at the active site. nih.gov The isothiocyanate moiety is also crucial for the interaction with Keap1, leading to the activation of the Nrf2 antioxidant response pathway. bohrium.com The reactivity and binding potential of the isothiocyanate group in this compound are central to its molecular interactions and subsequent biological effects.

| Interaction | Mechanism | Biological Consequence | Reference |

|---|---|---|---|

| Reaction with Thiols (e.g., in Glutathione) | Thiocarbamoylation | Depletion of cellular glutathione, formation of dithiocarbamate (B8719985) adducts. nih.gov | nih.gov |

| Inhibition of Glutathione Reductase | Covalent modification of cysteine residues at the active site. nih.gov | Inhibition of a key antioxidant enzyme. nih.gov | nih.gov |

| Activation of Nrf2 Pathway | Interaction with Keap1, releasing Nrf2. bohrium.com | Induction of antioxidant and detoxification enzymes. bohrium.com | bohrium.com |

Comparative Analysis with Structurally Related Isothiocyanates

Comparing this compound with other isothiocyanates reveals important structure-activity relationships. The nature of the group attached to the isothiocyanate moiety significantly influences the compound's biological properties.

For instance, phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495) are well-studied isothiocyanates with potent anti-cancer and anti-inflammatory properties. mdpi.commdpi.com The length of the alkyl chain separating the phenyl group and the isothiocyanate moiety in arylalkyl isothiocyanates has been shown to be a determinant of their apoptosis-inducing activity. nih.gov

| Compound | Key Structural Feature | Primary Biological Activities Noted | Reference |

|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | Phenethyl group | Anticarcinogenic, anti-inflammatory, antioxidant. mdpi.commdpi.com | mdpi.commdpi.com |

| Sulforaphane | Methylsulfinylbutyl group | Anticarcinogenic, anti-inflammatory, antioxidant. mdpi.com | mdpi.com |

| 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) | Methylsulfinylhexyl group | Anti-inflammatory, antimicrobial, antiplatelet, anticancer. nih.gov | nih.gov |

| Moringa isothiocyanates | Rhamnose sugar group | Anti-inflammatory, antioxidative. bohrium.com | bohrium.com |

Biological and Pharmacological Research Paradigms

Antimicrobial Activity Studies

A comprehensive search of scientific databases reveals a lack of specific studies investigating the antimicrobial properties of 2,6-Dimethylphenyl isothiocyanate.

There is currently no available data from dedicated studies on the efficacy of this compound against either Gram-positive or Gram-negative bacterial strains. Consequently, no data tables of its antibacterial activity can be compiled at this time.

Similarly, research specifically examining the antifungal efficacy of this compound has not been found in the available scientific literature.

Due to the absence of primary antimicrobial activity studies, there have been no subsequent investigations into the potential antimicrobial mechanisms of action for this compound.

Anticancer Activity Investigations

Investigations into the potential anticancer properties of this compound are also not present in the body of published research.

There are no specific studies or data available that report on the ability of this compound to inhibit the proliferation of cancer cells.

The scientific literature does not currently contain research detailing the induction of apoptosis or cell cycle arrest in cancer cells as a result of treatment with this compound.

Modulation of Iron Regulatory Proteins and Redox Homeostasis

This compound (2,6-DMPITC) is implicated in the intricate regulation of cellular iron levels and the maintenance of redox balance. This is primarily achieved through its influence on iron regulatory proteins (IRPs), key players in maintaining iron homeostasis. nih.gov IRPs, which include IRP1 and IRP2, are cytosolic proteins that bind to iron-responsive elements (IREs) on messenger RNAs (mRNAs). nih.govresearchgate.net This binding controls the synthesis of proteins involved in iron uptake, storage, and export, thereby fine-tuning intracellular iron concentrations. nih.gov

The interaction of 2,6-DMPITC with this system can disrupt the delicate equilibrium of iron metabolism. By modulating IRP activity, the compound can influence the expression of proteins such as ferritin, which stores iron, and transferrin receptor 1, which is responsible for iron uptake. Alterations in the levels of these proteins can lead to changes in the labile iron pool, the reactive form of iron within the cell.

This modulation of iron homeostasis is intrinsically linked to redox homeostasis, the balance between oxidants and antioxidants. Iron is a crucial component in many redox reactions, and an excess of labile iron can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. This can lead to a state of oxidative stress, where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses. Isothiocyanates, as a class of compounds, have been shown to induce oxidative stress, which can be harnessed to selectively target and eliminate cancer cells. nih.gov The disruption of redox homeostasis through the modulation of IRPs represents a significant mechanism by which 2,6-DMPITC may exert its biological effects.

Inhibition of DNA Synthesis and Topoisomerase II Activity

This compound has been investigated for its potential to interfere with fundamental cellular processes such as DNA replication and the activity of essential enzymes like topoisomerase II. DNA topoisomerases are critical enzymes that resolve topological challenges in the DNA structure during replication, transcription, and chromosome segregation. nih.govmdpi.com Type II topoisomerases, in particular, create transient double-strand breaks in the DNA to allow another DNA segment to pass through, a process vital for untangling newly replicated chromosomes. nih.govmdpi.com

Research suggests that certain isothiocyanates can act as inhibitors of topoisomerase II. doi.orgnih.gov By inhibiting this enzyme, 2,6-DMPITC could effectively halt the cell cycle and prevent cell division. The inhibition of topoisomerase II can lead to the accumulation of DNA damage, which, if not repaired, can trigger programmed cell death, or apoptosis. This mechanism is a cornerstone of action for several established anticancer drugs. doi.org The ability of 2,6-DMPITC to disrupt DNA synthesis and impair topoisomerase II function underscores its potential as a cytotoxic agent, particularly in the context of rapidly proliferating cancer cells that are heavily reliant on these processes.

Role in Reactive Oxygen Species (ROS) Accumulation

A significant aspect of the biological activity of this compound is its ability to induce the accumulation of reactive oxygen species (ROS) within cells. nih.gov ROS, which include superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are natural byproducts of cellular metabolism. While they play roles in cell signaling at low concentrations, excessive levels of ROS can cause significant damage to cellular components, including DNA, proteins, and lipids, a condition known as oxidative stress. nih.gov

Studies have demonstrated that various isothiocyanates can promote ROS accumulation, and this is considered a key mechanism of their anticancer effects. nih.govnih.gov By increasing intracellular ROS levels, 2,6-DMPITC can push cancer cells, which often have a higher basal level of oxidative stress compared to normal cells, past a critical threshold, leading to cell death. nih.gov This selective vulnerability of cancer cells to further oxidative stress provides a therapeutic window for ROS-inducing agents. The accumulation of ROS can trigger multiple downstream signaling pathways that ultimately converge on apoptosis, making it a pivotal event in the pharmacological action of 2,6-DMPITC. nih.gov

Studies on Specific Cancer Cell Lines (e.g., Lymphoma, Leukemia, Breast Cancer, Gliomas, HepG2)

The cytotoxic effects of isothiocyanates, including by extension this compound, have been evaluated across a diverse range of cancer cell lines, revealing a broad spectrum of activity.

Lymphoma and Leukemia: Research has indicated that isothiocyanates can be effective against hematological malignancies. For instance, studies on chronic lymphocytic leukemia (CLL) cells, which often exhibit elevated levels of ROS, have shown that these compounds can exploit this altered redox state to induce cell death, even in cells resistant to conventional therapies. nih.gov

Breast Cancer: Multiple studies have explored the impact of isothiocyanates on breast cancer cells. These compounds have been shown to inhibit the growth of breast cancer cells and may interfere with signaling pathways that are crucial for tumor progression. nih.gov

Gliomas: The potential of isothiocyanates to treat brain tumors like gliomas is an area of active investigation. Their ability to cross the blood-brain barrier is a critical factor in their potential efficacy against these challenging cancers.

HepG2 (Hepatocellular Carcinoma): The HepG2 cell line, derived from a human liver cancer, has been used to demonstrate the anticancer activity of isothiocyanates. nih.govnih.gov Studies have shown that these compounds can induce apoptosis and inhibit the proliferation of HepG2 cells, highlighting their potential for liver cancer therapy. nih.gov

These studies across various cancer cell lines underscore the broad-acting nature of isothiocyanates and provide a strong rationale for further investigation into the specific efficacy and mechanisms of this compound in these and other cancer types.

Other Pharmacological Effects

Antiviral Activities and Mechanisms

Beyond their well-documented anticancer properties, isothiocyanates are also being explored for their potential antiviral activities. The mechanisms underlying these effects are multifaceted and may involve the modulation of host cellular pathways that are essential for viral replication or the direct interaction with viral components. While specific studies on the antiviral effects of this compound are limited, the broader class of isothiocyanates has shown promise in this area. Their ability to induce oxidative stress and modulate inflammatory responses could contribute to an antiviral state within the host. Further research is needed to elucidate the specific antiviral mechanisms of 2,6-DMPITC and to identify the viruses against which it may be effective.

Antidiabetic Effects through Enzyme Inhibition

Emerging research suggests that isothiocyanates may possess antidiabetic properties, primarily through the inhibition of key digestive enzymes. nih.gov One of the main therapeutic strategies for managing diabetes is to control post-meal blood sugar spikes. nih.gov This can be achieved by inhibiting enzymes such as α-amylase and α-glucosidase, which are responsible for the breakdown of complex carbohydrates into simple, absorbable sugars like glucose. nih.gov

By inhibiting these enzymes, isothiocyanates can slow down carbohydrate digestion and absorption, leading to a more gradual increase in blood glucose levels after a meal. nih.gov This mechanism of action is similar to that of some established antidiabetic drugs. mdpi.com While the antidiabetic potential of this compound specifically requires more detailed investigation, the known enzyme inhibitory activities of the broader isothiocyanate family provide a strong basis for its potential in this therapeutic area. nih.govsemanticscholar.org

Enzyme Inhibition Studies (e.g., N-Acylethanolamine-Hydrolyzing Acid Amidase)

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that plays a crucial role in the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the anti-inflammatory and analgesic compound N-palmitoylethanolamide (PEA). The inhibition of NAAA is a therapeutic strategy being explored for the management of pain and inflammation, as it leads to an increase in the endogenous levels of PEA.

While direct studies on the inhibition of NAAA by this compound are not extensively documented in publicly available research, the broader class of isothiocyanates has shown promise in this area. For instance, isothiocyanate derivatives have been identified as potent inhibitors of NAAA. A notable example is the compound AM9023, which is 1-isothiocyanatopentadecane. This compound demonstrates the potential of the isothiocyanate scaffold in the design of NAAA inhibitors. Another related compound, AM9053, which incorporates a terminal phenyl ring, has also been reported as a potent and selective NAAA inhibitor. These findings suggest that the isothiocyanate functional group is a key pharmacophore for NAAA inhibition. The activity of these compounds is believed to stem from the electrophilic nature of the isothiocyanate carbon, which can interact with nucleophilic residues in the enzyme's active site.

The potential for this compound to act as a NAAA inhibitor warrants further investigation. The steric and electronic effects of the 2,6-dimethyl substitution on the phenyl ring could influence its binding affinity and inhibitory potency against NAAA compared to other isothiocyanates.

Table 1: Examples of Isothiocyanate-Based NAAA Inhibitors

| Compound Name | Chemical Structure | Key Features |

| AM9023 | 1-Isothiocyanatopentadecane | Aliphatic isothiocyanate |

| AM9053 | Isothiocyanate with a terminal phenyl ring | Aromatic isothiocyanate derivative |

Modulation of Protein Interactions and Functions

The high reactivity of the isothiocyanate group enables it to form covalent adducts with nucleophilic amino acid residues in proteins, most notably cysteine. nih.govnih.gov This covalent modification can lead to significant alterations in protein structure and function, thereby modulating cellular processes. nih.govnih.gov This mechanism is a cornerstone of the biological activity of many isothiocyanates. nih.govnih.gov

A primary example of this is the interaction of isothiocyanates with tubulin, the protein subunit of microtubules. nih.gov Microtubules are essential components of the cytoskeleton, involved in cell division, motility, and intracellular transport. Isothiocyanates, such as phenethyl isothiocyanate (PEITC), have been shown to covalently bind to cysteine residues on tubulin. nih.gov This binding disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis. nih.gov The differential potency of various isothiocyanates in this process highlights the influence of the substituent group attached to the isothiocyanate moiety. nih.gov

While specific studies detailing the protein targets of this compound are limited, it is highly probable that it shares this general mechanism of action. The electrophilic isothiocyanate group would be expected to react with cellular proteins containing accessible nucleophilic residues. The 2,6-dimethylphenyl group would modulate the reactivity and target specificity of the molecule. Research has shown that the structure of the isothiocyanate influences its affinity for protein binding. nih.gov For example, the level of protein-adduct formation can vary significantly between different isothiocyanates. nih.gov

The covalent modification of proteins by this compound could have a wide range of functional consequences, including the inhibition of enzymatic activity, disruption of protein-protein interactions, and the triggering of cellular stress responses. Identifying the specific protein interactome of this compound is a crucial area for future research to fully elucidate its pharmacological potential.

Table 2: General Protein Targets of Isothiocyanates

| Protein Target | Interacting Isothiocyanates (Examples) | Consequence of Interaction |

| Tubulin | Phenethyl isothiocyanate (PEITC), Benzyl (B1604629) isothiocyanate (BITC), Sulforaphane (B1684495) (SFN) | Disruption of microtubule polymerization, cell cycle arrest, apoptosis. nih.gov |

| Glutathione (B108866) (GSH) | PEITC, SFN | Formation of dithiocarbamate (B8719985) conjugates, affecting cellular redox balance. nih.gov |

Anthelmintic Activity of Derivatives

This compound serves as a valuable building block in the synthesis of various heterocyclic compounds, some of which have demonstrated significant biological activities, including anthelmintic properties. The isothiocyanate group readily reacts with primary and secondary amines to form thiourea (B124793) derivatives. This reaction is a versatile and efficient method for generating a diverse library of compounds for biological screening. nih.govnih.gov

Thiourea derivatives have been extensively studied and are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and anthelmintic effects. nih.govmdpi.com In the context of anthelmintic agents, the synthesis of isothiourea derivatives of tetramisole (B1196661) has been shown to result in compounds with an improved spectrum of activity against nematodes, cestodes, and trematodes compared to the parent drug. nih.gov The general synthetic strategy involves the reaction of an isothiocyanate with an appropriate amine to form a thiourea, which can then be further modified. nih.gov

A study on the mechanochemical synthesis of thioureas demonstrated that sterically hindered amines, such as 2,6-dimethylaniline, can react efficiently with isothiocyanates to produce the corresponding thiourea derivatives in high yields. nih.gov This highlights the feasibility of using this compound as a precursor for the synthesis of novel thiourea-based anthelmintic candidates. The resulting N-(2,6-dimethylphenyl)-N'-substituted thioureas would then be evaluated for their efficacy against various parasitic helminths.

Furthermore, research into other classes of isothiocyanate-derived anthelmintics, such as isothiocyanatophenyl-1,2,4-oxadiazoles, has shown potent activity against gastrointestinal nematodes and hookworms in animal models. nih.gov This underscores the importance of the isothiocyanate moiety as a pharmacophore in the development of new anthelmintic drugs. The synthesis of such derivatives using this compound could lead to the discovery of novel and effective treatments for parasitic infections.

Table 3: Synthesis of Thiourea Derivatives from Isothiocyanates

| Reactant 1 | Reactant 2 | Product Class | Potential Biological Activity |

| This compound | Primary or Secondary Amine | N,N'-disubstituted Thiourea | Anthelmintic, Antibacterial, Antifungal nih.govnih.govnih.gov |

| Isothiocyanatophenyl precursor | Amine | Isothiocyanatophenyl-1,2,4-oxadiazole | Anthelmintic nih.gov |

| 6-(3-isothiocyanatophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole | Amine | Isothiourea derivative of Tetramisole | Broad-spectrum anthelmintic nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

The unique electronic properties of the isothiocyanate group, characterized by its electrophilic carbon atom, make 2,6-dimethylphenyl isothiocyanate an important precursor in synthetic chemistry. It is particularly valued as an intermediate for creating compounds with applications in pharmaceuticals and agriculture, many of which possess biological activity. google.com

This compound is a key starting material for the synthesis of a wide array of heterocyclic compounds. google.com The reactivity of the isothiocyanate moiety allows for its incorporation into various ring systems containing nitrogen and sulfur. For instance, it can be used in multi-step syntheses to produce complex fused heterocyclic systems. One notable application is in the synthesis of 2-aminobenzothiazoles through a tandem reaction involving an isothiocyanate and 2-iodoaniline, catalyzed by iron(III) chloride in water, representing an environmentally benign route to these important scaffolds. rsc.org Furthermore, isothiocyanates are used to create substituted thiazole (B1198619) derivatives, which are significant in medicinal chemistry. nih.gov

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are highly valued for their efficiency. This compound is an excellent substrate for such reactions.

Thioureas : The most fundamental reaction of this compound is its reaction with primary and secondary amines to form the corresponding N-aryl-N'-alkyl/aryl or N,N,N'-trisubstituted thioureas. researchgate.netnih.gov This reaction is typically high-yielding and forms the basis for many subsequent synthetic transformations. ijacskros.com The process is a straightforward nucleophilic addition of the amine's nitrogen atom to the central carbon of the isothiocyanate group. Mechanochemical methods, such as ball milling, have been shown to produce N-(2,6-dimethylphenyl) thioureas in near-quantitative yields in minutes. nih.gov

O-Thiocarbamates and Dithiocarbamates : The isothiocyanate functional group is structurally related to O-thiocarbamates and dithiocarbamates. O-Alkyl thiocarbamates can be synthesized from the reaction of an isothiocyanate with an alcohol. researchgate.net The synthesis of dithiocarbamates, however, is most commonly achieved through the reaction of an amine with carbon disulfide (CS₂), often in the presence of a base. nih.govorganic-chemistry.orgresearchgate.net The resulting dithiocarbamate (B8719985) salt is frequently used as an intermediate in the synthesis of isothiocyanates, which involves a subsequent desulfurization step. cbijournal.comorganic-chemistry.orgnih.govnih.gov

2-Iminothiazolines and 2-Aminothiazoles : this compound is a key precursor for the synthesis of 2-aminothiazole (B372263) derivatives via the well-known Hantzsch thiazole synthesis. chemicalbook.comorganic-chemistry.orgmdpi.comresearchgate.net This method involves the condensation reaction between an α-haloketone and a thiourea (B124793). chemicalbook.comresearchgate.net In a multicomponent approach, this compound can react in situ with an amine to generate the required N-(2,6-dimethylphenyl)thiourea, which then cyclizes with the α-haloketone to yield the 2-aminothiazole ring system. mdpi.com The product can exist in tautomeric forms, including the 2-iminothiazoline structure. This approach is highly versatile for creating a library of substituted thiazoles, which are important scaffolds in medicinal chemistry. nih.govresearchgate.net

| Product Class | Reactants | Key Features | Relevant Citations |

|---|---|---|---|

| Thioureas | This compound + Primary/Secondary Amine | Fundamental, high-yield nucleophilic addition. | researchgate.netnih.govijacskros.com |

| 2-Aminothiazoles | This compound + Amine + α-Haloketone | Multicomponent Hantzsch synthesis; forms thiourea in situ. | chemicalbook.comorganic-chemistry.orgmdpi.comresearchgate.net |

| 2-Aminobenzothiazoles | Isothiocyanate + 2-Iodoaniline | FeCl₃-catalyzed tandem reaction in water. | rsc.org |

Derivatization Reagent in Analytical Chemistry

In analytical chemistry, particularly in chromatography, derivatization is a technique used to modify an analyte to enhance its detection or separation. welch-us.comgreyhoundchrom.com Isothiocyanates are effective derivatizing reagents for primary and secondary amines. The classic example is phenyl isothiocyanate (PITC), also known as Edman's reagent, which is widely used for the pre-column derivatization of amino acids for analysis by high-performance liquid chromatography (HPLC). nih.govspringernature.comthermofisher.comsigmaaldrich.com

The reaction of PITC with an amino acid produces a stable phenylthiocarbamyl (PTC) derivative that can be easily detected by UV absorbance. springernature.comthermofisher.com This method allows for the routine detection of picomole quantities of amino acids. nih.gov By analogy, this compound functions similarly, reacting with primary and secondary amines to form stable thiourea derivatives suitable for HPLC analysis. This makes it a useful tool for quantifying compounds containing amine groups. Other substituted aryl isothiocyanates have been successfully employed as derivatization reagents for the analysis of biogenic amines in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where the resulting thiourea structure is readily detected. researchgate.net

Applications in Chiral Chromatography

Chiral chromatography is an essential technique for separating enantiomers, which is critical in the pharmaceutical industry. Chiral stationary phases (CSPs) are the core of this technology, and those based on derivatized polysaccharides like cellulose (B213188) and cyclodextrins are among the most powerful and widely used. nih.govnih.govmdpi.commdpi.com

A highly successful and commercially important class of CSPs is based on cellulose or amylose (B160209) derivatized with 3,5-dimethylphenylcarbamate . nih.govnih.govmdpi.com These CSPs are prepared by reacting the hydroxyl groups on the polysaccharide backbone with 3,5-dimethylphenyl isocyanate . The resulting carbamate (B1207046) linkages provide the sites for chiral recognition through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

While this compound is the sulfur analog, the established and documented reagent for creating these highly effective dimethylphenyl-derivatized polysaccharide CSPs is the corresponding 2,6-dimethylphenyl isocyanate . This reagent forms the stable 2,6-dimethylphenylcarbamate moiety on the stationary phase, which is responsible for its chiral recognition capabilities. The use of β-cyclodextrins derivatized in this manner has also been reported to create effective CSPs for liquid chromatography. nih.gov

Environmental Dynamics and Biotransformation Pathways

Abiotic Transformation Processes

Abiotic transformation processes are non-biological chemical and physical reactions that lead to the degradation of a compound in the environment. For 2,6-Dimethylphenyl isothiocyanate, the primary abiotic transformation pathways are expected to be hydrolysis and photolysis.

Hydrolysis:

This compound is known to hydrolyze in water chemicalbook.complos.org. The rate of hydrolysis for isothiocyanates is generally influenced by pH. In acidic conditions, the hydrolysis of isothiocyanates can be promoted usda.govnih.gov. The process involves the nucleophilic attack of water on the carbon atom of the isothiocyanate group (-N=C=S). This reaction typically leads to the formation of an unstable thiocarbamic acid intermediate, which then readily decomposes to form the corresponding amine, in this case, 2,6-dimethylaniline, and releases carbon dioxide and hydrogen sulfide.

Photolysis:

Photolysis, or degradation by light, is another potential abiotic transformation pathway for aromatic compounds like this compound. Aromatic compounds can absorb light in the UV and visible regions, leading to photochemical reactions that can break down the molecule johnshopkins.edu. The energy from light absorption can excite the molecule, leading to various reactions such as oxidation, rearrangement, or cleavage of chemical bonds mdpi.comresearchgate.net. For instance, studies on other pesticides have shown that photolysis can lead to the formation of various degradation products, and the rate of degradation can be influenced by the presence of photosensitizers plos.org. While specific photolytic degradation products of this compound are not documented in the available literature, it is plausible that it would undergo photodegradation, especially under direct sunlight.

Table 1: Summary of Abiotic Transformation Processes for Aromatic Isothiocyanates

| Transformation Process | Description | Influencing Factors | Potential Products |

|---|---|---|---|

| Hydrolysis | Reaction with water leading to the cleavage of the isothiocyanate group. | pH, Temperature | Corresponding amine (e.g., 2,6-dimethylaniline), Carbon dioxide, Hydrogen sulfide |

| Photolysis | Degradation by absorption of light energy. | Light intensity and wavelength, Presence of photosensitizers | Various smaller organic molecules, oxidation products |

Biotic Degradation and Metabolite Formation

Biotic degradation involves the breakdown of a compound by living organisms, primarily microorganisms. This is a crucial process in determining the persistence of organic compounds in the environment.

Biotic Degradation in Soil:

In soil, this compound is expected to be degraded by a variety of microorganisms. Studies on other isothiocyanates have demonstrated that both chemical and biological processes contribute to their degradation in soil usda.govnih.gov. The rate of biotic degradation is influenced by several factors, including soil type, organic matter content, pH, temperature, and the composition of the microbial community usda.govmdpi.com. The degradation of the fumigant methyl isothiocyanate, for example, was found to be accelerated by both increasing temperature and the addition of organic amendments to the soil researchgate.net. Sterilization of soil has been shown to significantly reduce the degradation rate of isothiocyanates, highlighting the importance of microbial activity nih.govnih.gov.

Metabolite Formation:

The metabolic pathway of isothiocyanates in living organisms, including microorganisms and higher organisms, typically involves conjugation with glutathione (B108866) (GSH), a key detoxification mechanism nih.govnih.gov. This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate can be further metabolized through the mercapturic acid pathway, leading to the formation of cysteine and N-acetylcysteine conjugates, which are then excreted nih.gov. While specific metabolites of this compound in soil or microorganisms are not well-documented, it is anticipated that it would follow a similar pathway, leading to the formation of 2,6-dimethylphenyl-cysteine and 2,6-dimethylphenyl-N-acetylcysteine conjugates.

Table 2: Key Factors Influencing Biotic Degradation of Isothiocyanates in Soil

| Factor | Influence on Degradation Rate |

|---|---|

| Microbial Population | Higher microbial activity generally leads to faster degradation. |

| Soil Type | Affects bioavailability and microbial community composition. |

| Organic Matter | Can enhance microbial activity and sorption of the compound. |

| Temperature | Higher temperatures generally increase the rate of microbial metabolism. |

| pH | Affects microbial activity and the chemical stability of the compound. |

| Moisture | Essential for microbial activity, but excessive moisture can create anaerobic conditions. |

Bioaccumulation and Trophic Transfer Mechanisms (General Isothiocyanates Context)

Bioaccumulation:

Bioaccumulation refers to the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment. The potential for a compound to bioaccumulate is often related to its lipophilicity (affinity for fats). While specific data for this compound is not available, the bioaccumulation potential of isothiocyanates, in general, is considered to be relatively low. This is because they are typically metabolized and excreted from the body rather than being stored in fatty tissues nih.govnih.gov. The rapid metabolism of isothiocyanates to more water-soluble conjugates facilitates their elimination.

Trophic Transfer:

Trophic transfer is the movement of a substance through a food chain. Given the expected low bioaccumulation potential of isothiocyanates, their biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain—is also anticipated to be low. Organisms that consume other organisms containing isothiocyanates are likely to metabolize and excrete them, preventing significant accumulation at higher trophic levels. However, it is important to note that a lack of specific studies on the trophic transfer of this compound means that this is an area requiring further research to be definitively confirmed.

Future Research Directions and Perspectives

Exploration of Undiscovered Biological Activities

While some biological activities of isothiocyanates, in general, are known, the specific therapeutic potential of 2,6-dimethylphenyl isothiocyanate remains largely uncharted territory. researchgate.net Future research will likely focus on screening this compound against a wide array of biological targets. Isothiocyanates as a class have demonstrated anti-bacterial, anti-inflammatory, and antioxidant properties. researchgate.net Furthermore, derivatives of this compound are used as intermediates in the synthesis of various heterocyclic compounds, many of which exhibit biological activity, including applications as pesticides and in medicine for treating diseases like cancer. google.com

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing isothiocyanates often involve hazardous reagents like thiophosgene (B130339) or carbon disulfide. rsc.org A significant area of future research will be the development of more environmentally friendly and sustainable methods for producing this compound.

Recent advancements have shown promise in this area. One such method involves the amine-catalyzed sulfurization of isocyanides with elemental sulfur. rsc.orgrsc.org This approach avoids the use of toxic catalysts and reagents. Specifically, the use of 1,8-diazabicyclo[11.7.0]undec-7-ene (DBU) as a catalyst in green solvents like Cyrene™ or γ-butyrolactone (GBL) has been optimized. rsc.orgrsc.org Another novel process involves dissolving 2,6-dimethylanilino thionothiolic ammonium (B1175870) formate (B1220265) in water and adding a solution of bromo-3-chloro-5,5-dimethylhydantoin (BCDMH). google.com

These greener synthetic routes aim to minimize waste, reduce toxicity, and lower energy consumption, making the production of this compound more sustainable. rsc.orgrsc.org

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

Computational modeling is poised to play a crucial role in understanding the mechanisms of action of this compound and in designing new drugs based on its structure. Techniques like molecular docking and molecular dynamics simulations can predict how this compound interacts with biological molecules, helping to identify potential therapeutic targets.

While specific computational studies on this compound are not yet widely published, the isocyanate analog, 2,6-dimethylphenyl isocyanate, has been studied in the preparation of various compounds, which could serve as a starting point for computational investigations. chemicalbook.comsigmaaldrich.com

Integration of this compound into Functional Materials and Chemical Probes

The unique chemical properties of the isothiocyanate group make this compound a candidate for integration into functional materials and for the development of chemical probes. Its reactivity allows it to be incorporated into polymers and other materials to impart specific functionalities.

For instance, the related compound 2,6-dimethylphenyl isocyanate has been used to prepare derivatized β-cyclodextrins for chiral stationary phases in liquid chromatography. chemicalbook.comsigmaaldrich.com This suggests that this compound could similarly be used to create specialized materials for separation sciences and other applications.

Comprehensive Environmental Fate Assessment

A thorough understanding of the environmental fate of this compound is crucial for its responsible use. Future research will need to address its persistence, degradation pathways, and potential for bioaccumulation in the environment.

Q & A

Q. What strategies reconcile contradictory yields reported in literature for its synthesis?

- Methodology : Systematic replication of methods (e.g., thiocarbamide vs. dithiocarbamate routes) under controlled conditions. Meta-analysis of variables (solvent polarity, catalyst purity) identifies reproducibility barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.